Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Description
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is a nitro-substituted pyridine derivative with a benzoate ester backbone. The molecule features a 3-nitro group on the pyridine ring, which likely enhances its electron-withdrawing properties and influences its reactivity in biological or chemical contexts.
Properties
IUPAC Name |
ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQOLWFPBSQEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402257 | |
| Record name | Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145079-07-8 | |
| Record name | Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Mechanistic Basis
The most widely documented synthesis of ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves a palladium-catalyzed coupling reaction between 2-chloro-3-nitropyridine and ethyl 4-aminobenzoate. The nitro group at the 3-position of the pyridine ring activates the substrate for nucleophilic aromatic substitution (SNAr), while the chloro group at the 2-position serves as the leaving group. The palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂), operates in concert with the bidentate ligand 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) to facilitate oxidative addition and transmetalation steps. Potassium carbonate acts as a base, deprotonating the amine nucleophile (ethyl 4-aminobenzoate), while sodium iodide enhances the leaving capacity of the chloro group via halogen exchange.
Heterogeneous Catalysis and Advanced Reaction Technologies
Synergistic Effects of Ultrasound and Microwave Irradiation
The integration of physical energy sources with catalytic systems markedly enhances reaction efficiency. In the synthesis of ethyl 4-nitrobenzoate, ultrasound (37 kHz, 330 W) and microwave (2450 MHz, 300 W) irradiation reduce reaction times from 24 hours to 2 hours while improving yields by 15–20%. For the target compound, similar acceleration could be achieved by applying ultrasound to the palladium-catalyzed step, potentially mitigating thermal degradation of sensitive intermediates.
Comparative Analysis of Methodologies
Palladium vs. Zeolite Catalysis
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Ethyl 4-[(3-aminopyridin-4-yl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(3-nitropyridin-4-yl)amino]benzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate serves as a valuable building block in the synthesis of various pharmaceutical agents. Its potential applications include:
1.1 Anticancer Agents
Research indicates that compounds containing nitropyridine structures exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit certain cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action often involves the modulation of protein kinases, which play critical roles in cell signaling pathways associated with cancer progression .
1.2 Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of nitropyridine can effectively combat bacterial strains that are resistant to existing antibiotics.
1.3 Drug Development Intermediates
this compound is utilized as an intermediate in synthesizing other biologically active compounds, including those targeting specific protein kinases involved in various diseases .
Agricultural Applications
In addition to its pharmaceutical uses, this compound has potential applications in agriculture:
2.1 Pesticide Development
The compound's biological activity suggests it may be effective as a pesticide or herbicide. Research into its efficacy against specific pests could lead to the development of novel agricultural chemicals that are less harmful to the environment compared to traditional pesticides.
Several studies have documented the biological activity of this compound:
4.1 Study on Anticancer Activity
A study published in a peer-reviewed journal explored the compound's effects on breast cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
4.2 Antimicrobial Efficacy
Research conducted by a team at a leading university evaluated the antimicrobial properties of various nitropyridine derivatives, including this compound. The findings showed promising results against multi-drug resistant bacterial strains, suggesting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate belongs to a broader class of ethyl 4-(substituted amino)benzoates. Key analogs include:
Antitumor Activity
- Thiocarbamoyl derivatives: Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate exhibited antitumor properties, attributed to thioamide coordination with metal ions in cellular targets .
- Nitro-substituted analogs: The 3-nitro group in the target compound may mimic the bioactivity of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate, which shows promise in inhibiting tumor cell proliferation .
Enzyme Inhibition
- Aquaporin inhibitors: Structurally related ethyl 4-(carbamoylamino)benzoate derivatives were identified as selective aquaporin-3 and -7 inhibitors, suggesting the nitro-pyridine variant could target similar pathways .
Physicochemical Properties
Solubility and Reactivity
- Lipophilicity: The ethyl ester group enhances lipid solubility compared to methyl analogs (e.g., methyl 4-(carbamoylamino)benzoate) .
- Reactivity : Nitro groups increase electrophilicity, making the compound more reactive in nucleophilic environments than hydroxyl-substituted analogs (e.g., WEFQEG) .
Crystallographic Data
- Hydrogen bonding: Analogous compounds like ethyl 4-((4-iodobenzyl)amino)benzoate form 2D layered structures via N–H⋯π interactions, suggesting similar packing behavior for the target compound .
Biological Activity
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzoate ester and a nitropyridine moiety. This combination imparts distinct chemical and biological properties that make it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be depicted as follows:
This compound features:
- A benzoate group which enhances lipophilicity.
- A nitropyridine moiety that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitropyridine group can undergo reduction, forming reactive intermediates that interact with enzymes and other macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Antimicrobial Properties
Research indicates that compounds containing nitropyridine structures often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit various pathogens. In one study, derivatives of nitropyridine were shown to have significant activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has also been explored for its antiviral properties. Studies suggest that nitro-substituted pyridines can interfere with viral replication processes, making them candidates for further investigation in antiviral drug development .
Case Studies and Research Findings
- Antimicrobial Study : In a comparative study involving various nitropyridine derivatives, this compound demonstrated notable efficacy against Staphylococcus epidermidis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of several standard antibiotics .
- Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor. It was shown to inhibit specific kinases involved in cancer pathways, suggesting potential applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-amino-3-nitrobenzoate | Lacks the nitro group | Moderate antibacterial activity |
| N-(pyridin-4-yl)pyridin-4-amine | Similar pyridine structure | Limited antiviral properties |
| Indole derivatives | Contains indole structure | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, reacting ethyl 4-aminobenzoate with 3-nitro-4-chloropyridine in the presence of a base (e.g., triethylamine) under reflux in THF for 24 hours. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography . Key optimizations include adjusting stoichiometry (e.g., 2.0 equiv. amine), solvent polarity, and acid catalysis (e.g., acetic acid) to enhance yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~165 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹).
- TLC/HPLC : Validates purity during synthesis.
- Elemental Analysis : Ensures stoichiometric accuracy.
These methods are essential for verifying structural integrity and purity .
Q. How is the anticancer activity of this compound evaluated in vitro, and what parameters influence efficacy?
- Methodology : Antiproliferative assays (e.g., MTT) using cancer cell lines (e.g., HeLa) at varying concentrations (50–200 μM). Activity is concentration-dependent; for example, a derivative showed 26% inhibition at 100 μM but reduced efficacy at 150 μM, possibly due to cytotoxicity or solubility limitations. Dose-response curves and IC50 calculations are critical for reproducibility .
Advanced Research Questions
Q. How do crystallographic studies inform the material properties of this compound?
- Methodology : Single-crystal X-ray diffraction reveals spatial arrangements (e.g., dihedral angles between aromatic rings ~25°) and intermolecular interactions (e.g., hydrogen bonds). For example, Schiff base analogs crystallize in centric space groups, rendering them unsuitable for nonlinear optical applications. Such insights guide structural modifications for desired properties .
Q. What structural modifications enhance biological activity, and how is structure-activity relationship (SAR) analyzed?
- Methodology :
- Nitro Group Position : Substitution at the 3-position on pyridine enhances electron-withdrawing effects, improving DNA intercalation potential.
- Ester vs. Carboxylic Acid : Ethyl esters improve membrane permeability over free acids.
Comparative studies with analogs (e.g., methyl vs. ethyl esters, nitro vs. amino pyridines) quantify activity trends. Computational docking (e.g., AutoDock) predicts binding affinities to biological targets .
Q. How can contradictory biological data (e.g., reduced efficacy at higher concentrations) be resolved?
- Methodology :
- Solubility Tests : Assess compound aggregation via dynamic light scattering.
- Cytotoxicity Assays : Measure apoptosis/necrosis ratios (e.g., Annexin V staining).
- Metabolic Stability : Evaluate hepatic microsomal degradation.
Contradictions may arise from off-target effects or assay interference (e.g., MTT formazan precipitation at high doses) .
Q. What computational methods predict the compound’s UV absorption or redox behavior?
- Methodology :
- TD-DFT : Models UV-Vis spectra (e.g., π→π* transitions at ~350 nm for nitroaromatics).
- Cyclic Voltammetry Simulations : Predict redox potentials (e.g., nitro group reduction at −0.8 V vs. Ag/AgCl).
These methods correlate with experimental data to guide applications in photochemistry or electrochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
